

Comparative Antiviral Activity of FT113: A Novel Viral Protease Inhibitor

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Compound of Interest

Compound Name: FT113

Cat. No.: B607559

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Introduction: This guide provides a comparative analysis of the in-vitro antiviral activity of the novel compound **FT113** against a known antiviral agent, Remdesivir. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to evaluate the potential of **FT113** as an antiviral therapeutic. All experimental data is based on standardized in-vitro assays.

Comparative Efficacy of Antiviral Compounds

The following table summarizes the in-vitro efficacy of **FT113** in comparison to Remdesivir against a model virus. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) were determined in Vero E6 cells, with the resulting selectivity index (SI) calculated to indicate the compound's therapeutic window.

Compound	Target	EC50 (μM)	CC50 (μM)	Selectivity Index (SI = CC50/EC50)
FT113	Viral Protease	0.8	>100	>125
Remdesivir	RNA Polymerase	1.2	>100	>83.3

Experimental Protocols

Cell Viability and Cytotoxicity Assay

A CellTiter-Glo Luminescent Cell Viability Assay was utilized to determine the cytotoxicity of the compounds on Vero E6 cells.

- **Cell Seeding:** Vero E6 cells were seeded in 96-well plates at a density of 1×10^4 cells per well and incubated for 24 hours at 37°C with 5% CO₂.
- **Compound Dilution:** **FT113** and Remdesivir were serially diluted in Dulbecco's Modified Eagle Medium (DMEM) to achieve a range of final concentrations.
- **Treatment:** The cell culture medium was replaced with the medium containing the diluted compounds, and the plates were incubated for an additional 48 hours.
- **Data Acquisition:** After incubation, CellTiter-Glo reagent was added to each well, and luminescence was measured using a plate reader. The CC50 values were calculated from the dose-response curves.

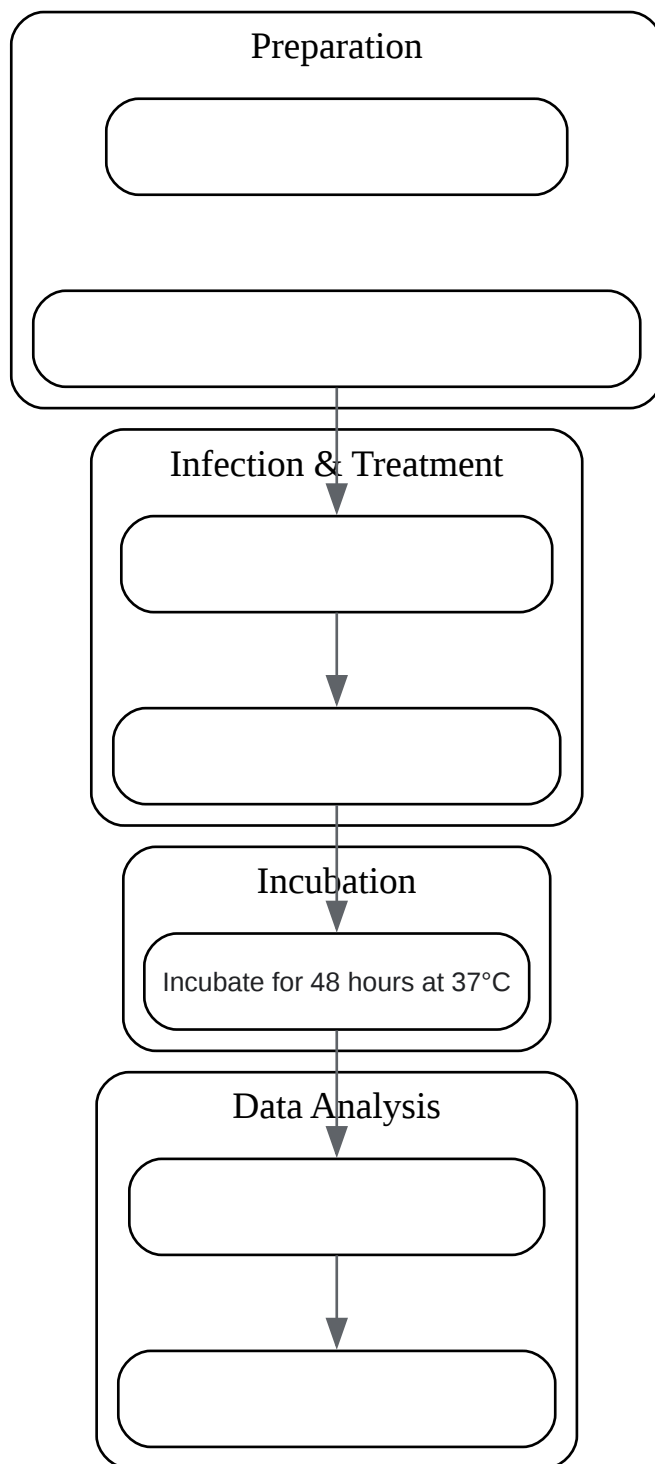
In-Vitro Antiviral Activity Assay

The antiviral efficacy of the compounds was evaluated by quantifying the inhibition of virus-induced cytopathic effect (CPE).

- **Infection:** Vero E6 cells, seeded as described above, were infected with the virus at a multiplicity of infection (MOI) of 0.01.
- **Treatment:** Immediately following infection, the virus-containing medium was removed and replaced with medium containing serial dilutions of **FT113** or Remdesivir.
- **Incubation:** The plates were incubated for 48 hours at 37°C with 5% CO₂.
- **Quantification of CPE:** The cytopathic effect was quantified using the CellTiter-Glo assay, which measures the number of viable cells. The EC50 values were determined from the dose-response curves of the treated, infected cells compared to untreated, infected controls.

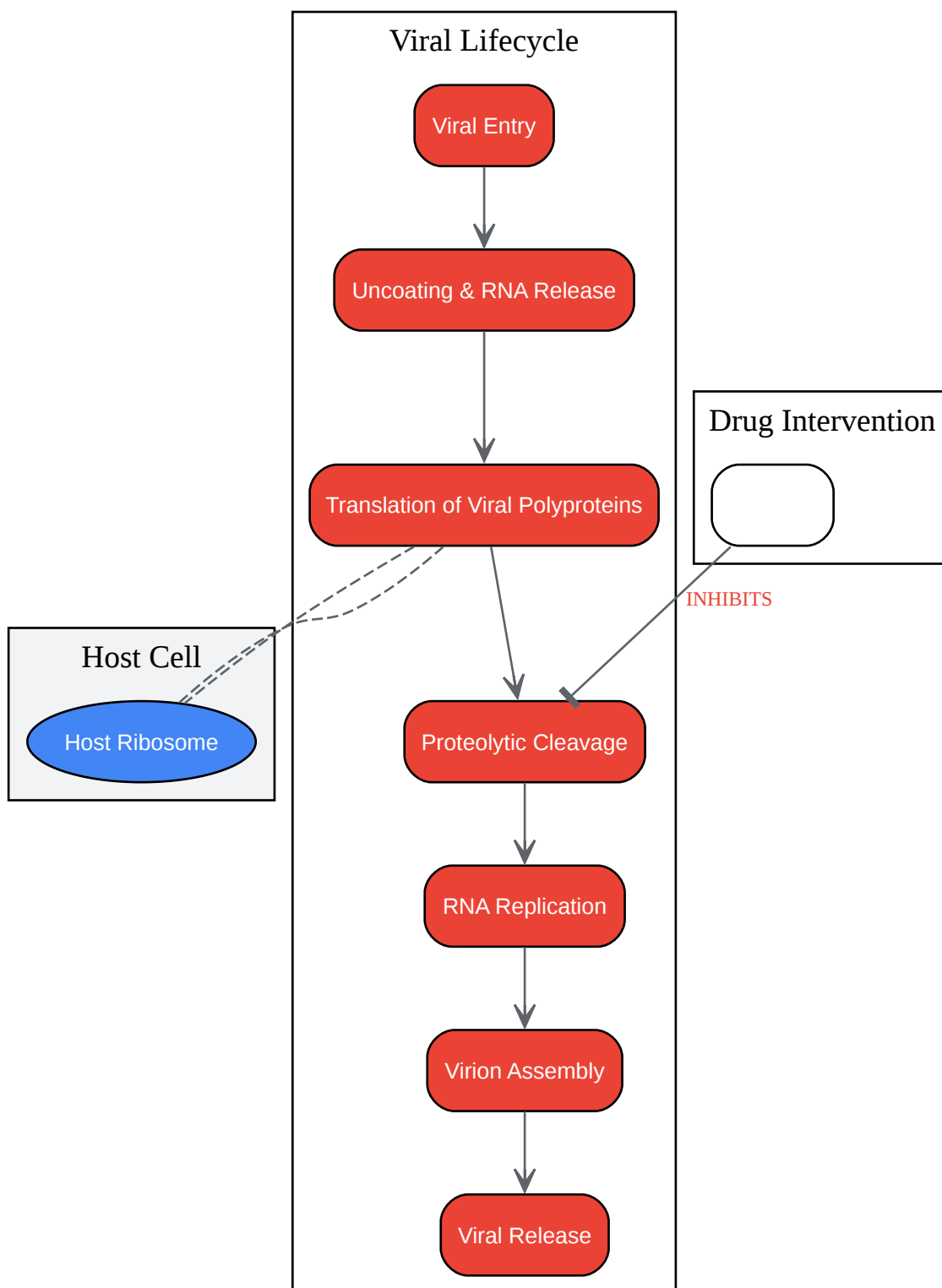
Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the antiviral assay and the targeted viral signaling pathway.



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Caption: Workflow for the in-vitro antiviral efficacy assay.



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Caption: Inhibition of viral polyprotein cleavage by **FT113**.

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